1-[(4-methoxyphenoxy)methyl]-N-methyl-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
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Description
1-[(4-methoxyphenoxy)methyl]-N-methyl-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a useful research compound. Its molecular formula is C25H26N4O2S and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-methoxyphenoxy)methyl]-N-methyl-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-methoxyphenoxy)methyl]-N-methyl-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity
Research by Demchenko et al. (2021) explored the synthesis and evaluation of 1-phenoxymethyl-4-aryl-5,6,7,8-tetrahydro-2а,4a,8a-triazacyclopenta[cd]azulene-3-carboxylic (or carbothionic) acid derivatives for in vitro antioxidant activity. The compounds demonstrated high antioxidant activity and a promising in silico pharmacokinetic profile, suggesting their potential for further pharmacological screening in vivo for antioxidant applications Demchenko et al., 2021.
Anticancer Properties
Another study conducted by Demchenko et al. (2018) focused on the synthesis of 1-(2-isopropyl-5-methylphenoxymethyl)-3R-4-aryl-5,6,7,8-tetrahydro-2,2а,8а-triazacyclopenta[cd]azulene derivatives and their effects on a wide range of cancer cell lines. The study found that the introduction of a methyl group into the heterocyclic system significantly increased the anticancer effect, demonstrating high effectiveness across various cancer types including leukemia, lung cancer, colon cancer, and breast cancer Demchenko et al., 2018.
Antibacterial Activity
Research on benzo[g]indazole fused carbothioamide derivatives by Murugavel et al. (2020) revealed their promising antibacterial activity. The study focused on the crystal, spectral characteristics, and in vitro antibacterial efficacy of these derivatives against multiple bacterial strains, highlighting their potential as lead compounds for antibacterial drug design Murugavel et al., 2020.
Chemical Synthesis Applications
A metal-free route to synthesize carboxylated 1,4-disubstituted 1,2,3-triazoles from methoxycarbonyl-modified vinyl sulfone was reported by Das et al. (2019). This synthesis approach provided a variety of new chemical entities, demonstrating the versatility and general applicability of this method in creating 1,4-disubstituted 1,2,3-triazole derivatives Das et al., 2019.
properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-N-methyl-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-26-24(32)23-22(17-8-4-3-5-9-17)20-10-6-7-15-28-21(27-29(23)25(20)28)16-31-19-13-11-18(30-2)12-14-19/h3-5,8-9,11-14H,6-7,10,15-16H2,1-2H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMNOAUDKUIEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)C1=C(C2=C3N1N=C(N3CCCC2)COC4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methoxyphenoxy)methyl]-N-methyl-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide |
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